molecular formula C13H15N B3289208 Ethyl[(naphthalen-2-yl)methyl]amine CAS No. 856200-21-0

Ethyl[(naphthalen-2-yl)methyl]amine

Cat. No. B3289208
M. Wt: 185.26 g/mol
InChI Key: KSGVRUGRMOXBBQ-UHFFFAOYSA-N
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Description

“Ethyl[(naphthalen-2-yl)methyl]amine” is a chemical compound that is structurally related to Methamnetamine . Methamnetamine, also known as methylnaphetamine, MNA, MNT and PAL-1046, is a triple monoamine releasing agent and N-methyl analog of the non-neurotoxic experimental drug naphthylaminopropane and the naphthalene analog of methamphetamine . It has been sold online as a designer drug .


Synthesis Analysis

The synthesis of compounds similar to “Ethyl[(naphthalen-2-yl)methyl]amine” has been reported in the literature. For instance, diethyl (α-azido (benzamido)methyl)phosphonate (1), which is obtained under dehydrating operating conditions of neutral pH, with an overall yield of 85%, by adopting the strategy of Elachqar et al .


Molecular Structure Analysis

The molecular structure of “Ethyl[(naphthalen-2-yl)methyl]amine” can be inferred from related compounds. For instance, Naphthalen-2-amine has a molecular weight of 143.1852 . The InChI code for a similar compound, 1-(2-naphthyl)ethylamine, is 1S/C12H13N/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9H,13H2,1H3 .


Chemical Reactions Analysis

“Ethyl[(naphthalen-2-yl)methyl]amine” is likely to participate in reactions similar to those of related compounds. For example, (S)-(-)-1-(2-Naphthyl)ethylamine is used in asymmetric synthesis. It is also used in the preparation of thiourea compounds using chiral amine, which is used as a bifunctional catalyst for the Strecker and nitro-Michael reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethyl[(naphthalen-2-yl)methyl]amine” can be inferred from related compounds. For instance, the compound has a molecular weight of 185.26, and its InChI code is 1S/C13H15N/c1-2-14-10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9,14H,2,10H2,1H3 . Its boiling point is 89-92 °C (Press: 0.002 Torr), and its density is 1.019±0.06 g/cm3 (Predicted) .

Scientific Research Applications

Medicinal Chemistry Applications

Naphthalene derivatives, including Ethyl[(naphthalen-2-yl)methyl]amine, have shown considerable promise in the field of medicinal chemistry. Heterocyclic naphthalimides, for example, are essential nitrogen-containing aromatic heterocycles with significant potential in medicinal applications. These compounds exhibit extensive potentiality in medicine, including serving as anticancer agents, antibacterial, antifungal, antiviral, and anti-inflammatory agents. Some naphthalimide derivatives have entered clinical trials for cancer treatment, highlighting their expanding role in developing potential drugs for various diseases (Gong et al., 2016).

Environmental Science Applications

In environmental science, the focus is on the degradation and toxicity of naphthalene and its derivatives, including how they can be removed from water systems. Adsorption techniques have been widely studied for the removal of polycyclic aromatic hydrocarbons (PAHs) like naphthalene from aqueous solutions. Recent studies have highlighted the effectiveness of modified materials in the adsorption process, indicating a significant research area for environmental remediation (Alshabib, 2021).

Materials Science Applications

In materials science, naphthalene derivatives are utilized to improve the properties of polymers. For instance, Poly(butylene 2,6-naphthalate) (PBN) is a crystallizable linear polyester that exhibits excellent characteristics due to its naphthalene unit, such as anti-abrasion, low friction, superior chemical resistance, and outstanding gas barrier characteristics. The melt-crystallization process of PBN and its implications for material properties have been a subject of thorough investigation, demonstrating the significance of naphthalene derivatives in developing advanced materials (Ding et al., 2019).

Safety And Hazards

The safety and hazards of “Ethyl[(naphthalen-2-yl)methyl]amine” can be inferred from related compounds. For instance, Naphthalene is classified as a flammable solid, suspected of causing cancer, and very toxic to aquatic life with long-lasting effects .

Future Directions

The future directions of “Ethyl[(naphthalen-2-yl)methyl]amine” research could involve further exploration of its potential uses as a designer drug . Additionally, its structural similarity to other compounds with known biological activity suggests potential applications in medicinal chemistry.

properties

IUPAC Name

N-(naphthalen-2-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-2-14-10-11-7-8-12-5-3-4-6-13(12)9-11/h3-9,14H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGVRUGRMOXBBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl[(naphthalen-2-yl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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